![molecular formula C27H25NO5 B4793788 {2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}(phenyl)methanone](/img/structure/B4793788.png)
{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}(phenyl)methanone
Overview
Description
{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}(phenyl)methanone is a synthetic compound that is commonly referred to as PDM-35. It is a member of the phenylmethyl ketone class of compounds and is known for its potential use in scientific research. PDM-35 has been found to exhibit a range of biochemical and physiological effects, making it a promising tool for researchers in various fields.
Mechanism of Action
The mechanism of action of PDM-35 involves its ability to selectively inhibit the reuptake of dopamine in the brain. This leads to increased levels of dopamine in the synaptic cleft, which can enhance the activity of dopamine receptors. PDM-35 has been found to exhibit high selectivity for the dopamine transporter, making it a potentially useful tool for studying the role of dopamine in various physiological processes.
Biochemical and Physiological Effects:
PDM-35 has been found to exhibit a range of biochemical and physiological effects. In addition to its ability to selectively inhibit the reuptake of dopamine, PDM-35 has also been found to inhibit the reuptake of serotonin and norepinephrine. This effect could be useful for studying the role of these neurotransmitters in various physiological processes. PDM-35 has also been found to exhibit moderate affinity for the sigma-1 receptor, which could be useful for studying the role of this receptor in various physiological processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of PDM-35 is its selectivity for the dopamine transporter, which makes it a potentially useful tool for studying the role of dopamine in various physiological processes. However, one of the limitations of PDM-35 is its relatively low potency compared to other dopamine transporter inhibitors. This could limit its usefulness in certain experiments.
Future Directions
There are several potential future directions for research involving PDM-35. One area of research could involve the development of more potent derivatives of PDM-35 that could be used in experiments requiring higher levels of dopamine transporter inhibition. Another area of research could involve the use of PDM-35 in animal models of various neurological and psychiatric disorders, such as Parkinson's disease and addiction. Additionally, further research could be conducted to better understand the mechanism of action of PDM-35 and its potential role in various physiological processes.
Scientific Research Applications
PDM-35 has been found to exhibit a range of potential applications in scientific research. One of the most promising areas of research involves its potential use as a tool for studying the dopamine system in the brain. PDM-35 has been shown to selectively inhibit the reuptake of dopamine, leading to increased levels of dopamine in the brain. This effect could be useful for studying the role of dopamine in various physiological processes, such as reward and motivation.
properties
IUPAC Name |
[2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO5/c1-30-23-13-18-10-11-28-22(20(18)15-25(23)32-3)12-19-14-24(31-2)26(33-4)16-21(19)27(29)17-8-6-5-7-9-17/h5-11,13-16H,12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YETBRSURMWWBQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN=C2CC3=CC(=C(C=C3C(=O)C4=CC=CC=C4)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[(6,7-Dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}(phenyl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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